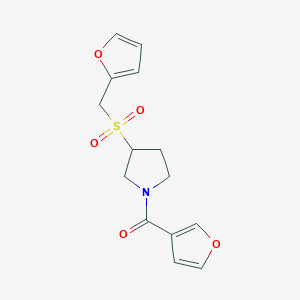
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It is a small molecule that belongs to the class of sulfonylurea compounds and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Furan derivatives have been studied for their antimicrobial properties. The presence of the furan ring in the compound suggests that it may have potential as an antimicrobial agent. For instance, similar furan compounds have demonstrated good activity against yeast-like fungi Candida albicans , as well as bacteria like Escherichia coli and Staphylococcus aureus . This application could be significant in the development of new antibiotics or disinfectants.
Organic Synthesis
The compound can serve as a precursor for the synthesis of various organic molecules. Its furan rings can undergo different chemical reactions, such as the Friedel–Crafts reaction, to yield a variety of structurally diverse compounds. This versatility makes it valuable for creating new molecules with potential applications in pharmaceuticals, agrochemicals, and materials science .
Superelectrophilic Activation
The compound’s structure allows for superelectrophilic activation, a process where a molecule becomes an electrophile with a high affinity for electrons. This property can be exploited in organic reactions to create new carbon-carbon bonds, leading to the synthesis of complex molecules .
Biomass Conversion
Furan derivatives are key in converting biomass into valuable chemicals. The compound could be involved in catalytic processes that transform biomass-derived furans into industrially relevant materials, contributing to sustainable chemical production .
Material Science
Due to the reactivity of the furan rings, this compound could be used in the development of new materials. For example, it might be incorporated into polymers or resins to impart specific properties, such as thermal stability or chemical resistance .
Drug Development
The structural complexity and reactivity of furan-containing compounds make them suitable candidates for drug development. They can be used to create small molecule drugs with the potential to interact with biological targets in novel ways, leading to the treatment of various diseases .
Chemical Sensing
The compound’s unique structure could allow it to act as a chemical sensor. Its reactivity with specific substances could be used to detect the presence of certain chemicals or environmental pollutants, making it useful in analytical chemistry .
Green Chemistry
Furan derivatives are considered green chemicals due to their derivation from renewable resources. This compound could play a role in developing environmentally friendly synthetic routes, reducing the reliance on non-renewable resources and minimizing the environmental impact of chemical production .
Eigenschaften
IUPAC Name |
furan-3-yl-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c16-14(11-4-7-19-9-11)15-5-3-13(8-15)21(17,18)10-12-2-1-6-20-12/h1-2,4,6-7,9,13H,3,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJWMPPYRPORPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(furan-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)
![5-Bromo-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2887065.png)
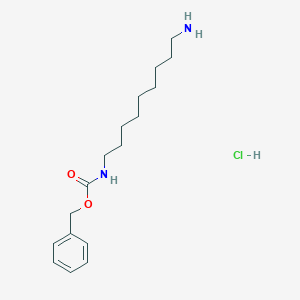

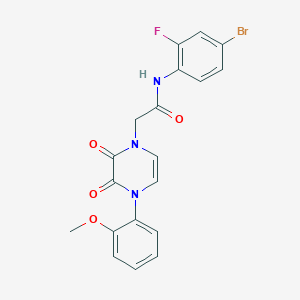
![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2887071.png)
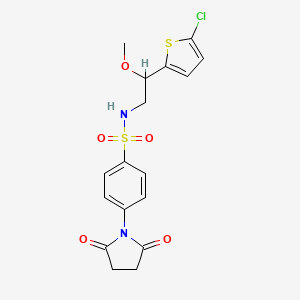

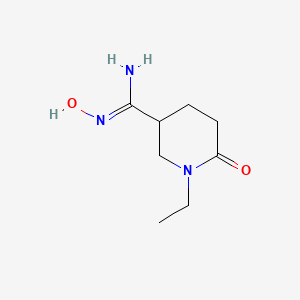
![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B2887079.png)

![3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B2887082.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2887084.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2887086.png)